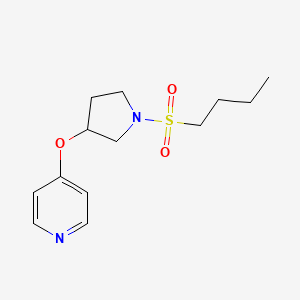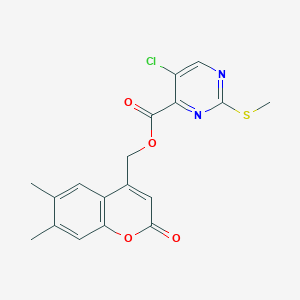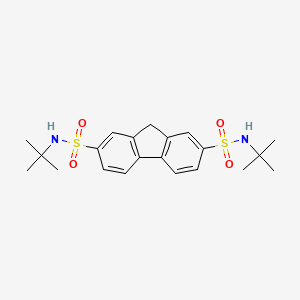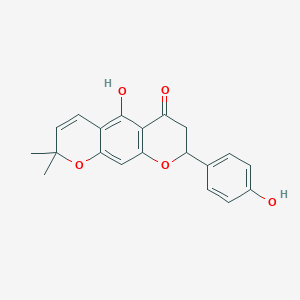![molecular formula C20H22N2O7S B2421652 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide CAS No. 954715-15-2](/img/structure/B2421652.png)
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C20H22N2O7S and its molecular weight is 434.46. The purity is usually 95%.
BenchChem offers high-quality N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Notably, 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 exhibited promising IC50 values against CCRF-CEM and MIA PaCa-2, suggesting their potential as antitumor agents .
- A thin layer of N-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}-2,5-dimethoxybenzene-1-sulfonamide (BDMMBSH) was deposited on a glassy carbon electrode (GCE) with the conducting polymer matrix Nafion (NF) to create a sensitive and selective Pb^2+ sensor .
- These compounds were evaluated for their antiproliferative activity against CCRF-CEM, LNCaP, and MIA PaCa-2 cancer cells .
Anticancer Activity
Heavy Metal Ion Detection
Antiproliferative Activity
Chemical Properties Exploration
Mecanismo De Acción
Target of Action
Similar compounds have been reported to exhibit anticancer activity against various cancer cell lines
Biochemical Pathways
The compound may affect the biochemical pathways related to cell cycle regulation and apoptosis. These pathways are crucial for the normal functioning of cells, and their disruption can lead to cell death. In the context of cancer, inducing apoptosis in cancer cells is a common strategy for limiting their proliferation .
Pharmacokinetics
In silico predictions suggest that the compound obeys lipinski’s rule of five, indicating good bioavailability . Further experimental studies are needed to confirm these predictions and to fully understand the pharmacokinetic profile of this compound.
Result of Action
The compound’s action results in the inhibition of cancer cell growth. This is achieved through the induction of cell cycle arrest and apoptosis, leading to cell death . The compound has shown potent growth inhibition properties with IC50 values generally below 5 μM against various human cancer cell lines .
Propiedades
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O7S/c1-26-15-4-6-17(27-2)19(9-15)30(24,25)21-10-13-7-20(23)22(11-13)14-3-5-16-18(8-14)29-12-28-16/h3-6,8-9,13,21H,7,10-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFQFKHXVSBNGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-ethyl-N-(m-tolyl)acetamide](/img/structure/B2421572.png)
![2-Chloro-3-[3-(trifluoromethyl)phenyl]quinolin-5-ol](/img/structure/B2421573.png)
![3-(4-ethoxyphenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2421575.png)






![5-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-2-methoxypyridine;hydrochloride](/img/structure/B2421586.png)
![N-(3-cyano-4-methoxy-2-pyridinyl)-N'-{[3-(trifluoromethyl)benzyl]oxy}iminoformamide](/img/structure/B2421588.png)
